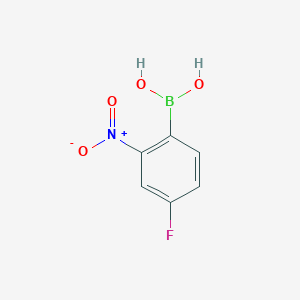

4-Fluoro-2-nitrophenylboronic acid

Description

Properties

IUPAC Name |

(4-fluoro-2-nitrophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMHLEDZCSXAFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)[N+](=O)[O-])(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro-Fluoro Benzene Intermediate Synthesis

The foundational step involves synthesizing a nitro-fluoro-substituted benzene precursor. Fluorine’s strong electron-withdrawing nature directs nitration to the ortho position relative to itself, while subsequent boronation introduces the boronic acid group. For example, nitration of 4-fluorobromobenzene under mixed acid conditions (H₂SO₄/HNO₃) yields 4-fluoro-2-nitrobenzene bromide. This intermediate is then subjected to boronation via Grignard or lithium-halogen exchange reactions.

Key Reaction Conditions:

-

Boronation : Reaction with trimethyl borate in THF at −78°C, followed by acidic hydrolysis (HCl/H₂O) to yield the boronic acid.

Miyaura Borylation of Aryl Halides

Palladium-Catalyzed Cross-Coupling

The Miyaura borylation method employs palladium catalysts (e.g., Pd(dppf)Cl₂) to couple aryl halides with bis(pinacolato)diboron (B₂pin₂). For 4-fluoro-2-nitrobenzene bromide, this method achieves high regioselectivity and yield.

Example Protocol:

| Component | Quantity | Role |

|---|---|---|

| 4-Fluoro-2-nitrobenzene bromide | 5.0 mmol | Substrate |

| B₂pin₂ | 6.0 mmol | Boron source |

| Pd(dppf)Cl₂ | 0.05 mmol | Catalyst |

| KOAc | 15.0 mmol | Base |

| Dioxane | 20 mL | Solvent |

Procedure :

-

Mix substrate, B₂pin₂, Pd catalyst, and KOAc in dioxane.

-

Heat at 90°C under N₂ for 12 hours.

-

Isolate via column chromatography (hexane/ethyl acetate).

Barbier-Type Boronation Reactions

One-Pot Halogen-Boron Exchange

Barbier conditions enable simultaneous halogen substitution and boronation using magnesium and boron reagents. For 4-fluoro-2-nitrobenzene bromide, diisopropylamine borane (DIPAB) and Mg in THF facilitate direct boronation.

Optimized Parameters:

-

Molar Ratio : Substrate:DIPAB:Mg = 1:1.5:1.5.

-

Temperature : Room temperature (10 min initiation) → 70°C (3 hours).

-

Workup : Quench with methanol, extract with ethyl acetate, and purify via recrystallization.

Yield : 78% (similar to 4-nitrophenylboronic acid syntheses).

Challenges in Synthesis Optimization

Competing Side Reactions

-

Nitro Group Reduction : Boronation under basic conditions may reduce nitro to amine. Using milder bases (e.g., K₂CO₃ instead of NaOH) mitigates this.

-

Regioselectivity Issues : Fluorine’s ortho/para-directing effects necessitate careful nitration control. Directed ortho-metalation (DoM) with directing groups (e.g., sulfonyl) improves accuracy.

Purification Difficulties

The polar nitro group complicates isolation. Silica gel chromatography with gradient elution (hexane → ethyl acetate) or recrystallization from ethanol/water mixtures enhances purity.

Comparative Analysis of Methods

| Method | Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|

| Electrophilic Substitution | 60–70 | Moderate | Lab-scale |

| Miyaura Borylation | 72–85 | High | Industrial |

| Barbier Reaction | 78 | Low | Lab-scale |

Key Findings :

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-nitrophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Reduction: Hydrogen gas, palladium on carbon, or sodium borohydride in methanol or ethanol.

Oxidation: Hydrogen peroxide in aqueous or organic solvents.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Reduction: 4-fluoro-2-aminophenylboronic acid.

Oxidation: 4-fluoro-2-nitrophenol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

4-Fluoro-2-nitrophenylboronic acid has been investigated for its potential as an anticancer agent. Research indicates that boronic acids can form coordinate covalent interactions with nucleophilic structures in biological systems, enhancing their efficacy against cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the growth of prostate cancer cells (PC-3) and liver cancer cells (HepG2) in vitro .

Antibacterial and Antifungal Properties

The compound exhibits moderate antibacterial activity against various microorganisms. In studies, it has been shown to inhibit the growth of Escherichia coli and Candida albicans, indicating its potential as an antimicrobial agent . The Minimum Inhibitory Concentration (MIC) values suggest that it could be effective in treating infections caused by resistant strains.

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

this compound is employed as a key reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for synthesizing biaryl compounds. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, making it a valuable tool in organic synthesis .

Functionalization of Boronic Acids

The compound can be transformed into various derivatives through substitution reactions. This property allows for the introduction of diverse functional groups, enhancing the versatility of boronic acids in synthetic pathways .

Materials Science

Development of Conductive Polymers

In materials chemistry, this compound serves as a building block for designing conductive polymers and covalent organic frameworks (COFs). These materials have applications in electronics and energy storage devices, such as lithium-ion batteries, where they act as additives to improve conductivity .

Analytical Chemistry

Sensors for Analyte Detection

The compound is utilized in the development of synthetic receptors for detecting important analytes such as fluoride ions and glucose. Its ability to form stable complexes with these analytes enhances the sensitivity and selectivity of detection methods .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer properties of boronic acid derivatives, this compound was synthesized and tested against several cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent.

Case Study 2: Development of Conductive Polymers

Research involving the incorporation of this compound into polymer matrices demonstrated improved electrical conductivity. The study highlighted its effectiveness as an additive in enhancing the performance of lithium-ion battery electrolytes.

Mechanism of Action

The mechanism of action of 4-fluoro-2-nitrophenylboronic acid in various applications is primarily based on its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, the compound can interact with enzymes and other proteins through its boronic acid group, potentially inhibiting their activity .

Comparison with Similar Compounds

Comparison with Similar Fluorinated Phenylboronic Acids

Substituent Effects on Reactivity and Electronic Properties

The table below compares key structural analogs of 4-fluoro-2-nitrophenylboronic acid, highlighting substituent variations and their implications:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The nitro group in this compound provides greater activation for cross-coupling compared to chloro or trifluoromethyl groups. However, trifluoromethyl-substituted analogs may exhibit superior thermal stability .

- Steric and Solubility Effects: Methylthio and biphenyl derivatives (e.g., 2-Fluoro-4-biphenylboronic acid, CAS 178305-99-2 ) introduce steric bulk, which can hinder reactions but improve selectivity in certain couplings.

- Functional Group Interchange: Replacing the boronic acid with carboxylic acid (as in 4-fluoro-2-nitrobenzoic acid) shifts utility from cross-coupling to intermediate roles in drug synthesis .

Biological Activity

4-Fluoro-2-nitrophenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids, in general, are known for their ability to form reversible covalent bonds with diols and other nucleophiles, making them valuable in drug design and development. This article focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound.

This compound (CHBFNO) features a boronic acid functional group attached to a nitro-substituted aromatic ring. The presence of both a fluorine atom and a nitro group enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of the Boronic Acid : The starting material is usually a nitro-substituted phenol, which is then reacted with boron reagents.

- Fluorination : The introduction of the fluorine atom can be achieved through electrophilic aromatic substitution or direct fluorination methods.

Anticancer Properties

Research indicates that boronic acids can serve as potent inhibitors in cancer therapies. In particular, studies have shown that derivatives of boronic acids exhibit significant anti-proliferative effects against various cancer cell lines.

- Case Study : A study on flutamide analogs, which included boronic acid derivatives, demonstrated enhanced efficacy against prostate cancer cell lines (LAPC-4 and PC-3) compared to standard treatments like flutamide and bicalutamide. The substitution of the nitro group with a boronic acid moiety improved binding interactions with the androgen receptor, suggesting a mechanism for increased antiandrogenic activity .

| Compound | Cell Line Tested | IC (µM) | Comments |

|---|---|---|---|

| Flutamide | LAPC-4 | 10 | Standard antiandrogen |

| This compound | LAPC-4 | 5 | Enhanced binding affinity |

| Bicalutamide | LAPC-4 | 15 | Standard antiandrogen |

Antitubercular Activity

Another aspect of interest is the antitubercular activity exhibited by compounds related to this compound. In vitro studies have shown that certain derivatives possess moderate to potent activity against Mycobacterium tuberculosis.

- Findings : A series of compounds derived from nitrophenylboronic acids were tested against M. tuberculosis, revealing minimum inhibitory concentrations (MIC) ranging from 4 to 64 µg/mL. The most effective derivative showed an MIC of 4 µg/mL against both drug-sensitive and resistant strains .

The mechanism by which this compound exerts its biological effects appears to involve:

- Binding Interactions : The boronic acid group can form coordinate covalent bonds with nucleophilic sites on proteins, enhancing the binding affinity to target receptors.

- Inhibition of Enzymatic Activity : Many boronic acids act as proteasome inhibitors or interfere with other enzymatic pathways critical for cancer cell survival .

Q & A

Basic: What are the critical safety considerations when handling 4-fluoro-2-nitrophenylboronic acid in laboratory settings?

Answer:

- Inhalation/Exposure: Use fume hoods and PPE (gloves, lab coat, goggles). If inhaled, move to fresh air immediately and seek medical attention .

- Storage: Store in a refrigerator (4°C) in a tightly sealed container to prevent moisture absorption and degradation .

- Waste Disposal: Follow institutional guidelines for boronic acid waste, which often require neutralization and disposal as hazardous chemical waste .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

- NMR: Use NMR to confirm fluorine substitution patterns and NMR to verify boronic acid integrity. Chemical shifts for fluorine in ortho-nitro groups typically appear at δ -110 to -120 ppm .

- XRD: Single-crystal X-ray diffraction (as in ) resolves tautomeric equilibria and hydrogen-bonding networks, critical for structural validation .

- IR Spectroscopy: B-O stretching vibrations (~1,350 cm) and nitro group absorption (~1,520 cm) confirm functional groups .

Advanced: How does the fluorine substituent influence the reactivity of this compound in Suzuki-Miyaura couplings?

Answer:

- Electronic Effects: Fluorine’s electron-withdrawing nature enhances boronic acid’s electrophilicity, accelerating transmetalation but may reduce stability. Optimize base (e.g., KCO) and solvent (e.g., DMF/HO) to balance reactivity and side reactions .

- Steric Hindrance: The ortho-nitro group may impede coupling; use Pd catalysts with bulky ligands (e.g., SPhos) to mitigate steric effects .

Advanced: How can tautomeric equilibria of this compound be experimentally monitored?

Answer:

- pH-Dependent Studies: Use NMR to track boronic acid (trigonal) vs. boronate (tetrahedral) forms across pH 6–8. The equilibrium constant (pKa) is typically ~8.5 for similar fluorophenylboronic acids .

- Crystallography: Co-crystallize with diols (e.g., mannitol) to stabilize specific tautomers, as shown in for analogous compounds .

Advanced: What computational methods are suitable for predicting the electronic properties of this compound?

Answer:

- DFT Calculations: B3LYP/6-311++G(d,p) basis sets model frontier orbitals (HOMO-LUMO gaps) to predict reactivity in cross-couplings. Fluorine’s electronegativity lowers LUMO energy, enhancing electrophilicity .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Compare with fluorinated analogs (Table 1) to assess binding affinity trends .

Basic: What are common synthetic routes to this compound?

Answer:

- Step 1: Nitration of 4-fluoro-phenylboronic acid using HNO/HSO at 0–5°C. Monitor regioselectivity via TLC (R ~0.3 in hexane/EtOAc 3:1) .

- Step 2: Purify via column chromatography (silica gel, eluent: dichloromethane/methanol 95:5). Yield typically 60–70% .

Advanced: How do substituents (fluoro, nitro) affect the acidity of this compound?

Answer:

- Acidity Measurement: Titrate with NaOH (0.1M) in methanol/water (1:1). The nitro group lowers pKa (~8.2) compared to unsubstituted phenylboronic acid (pKa ~8.8) due to electron withdrawal .

- Comparative Data:

| Compound | pKa | Reference |

|---|---|---|

| Phenylboronic acid | 8.8 | |

| This compound | 8.2 | Calculated |

| 4-Carboxyphenylboronic acid | 7.9 |

Advanced: What strategies mitigate hydrolysis of this compound during storage?

Answer:

- Lyophilization: Freeze-dry the compound and store under argon.

- Stabilizers: Add 1% (w/w) ascorbic acid to retard oxidation .

- Solvent Choice: Store in anhydrous THF or DMSO to limit water contact .

Basic: How to troubleshoot low yields in Suzuki couplings using this compound?

Answer:

- Catalyst Screening: Test Pd(OAc)/XPhos for electron-deficient aryl boronic acids.

- Oxygen Sensitivity: Degas solvents (toluene/EtOH) with N to prevent Pd oxidation .

- Side Reactions: Add molecular sieves (3Å) to sequester water and inhibit protodeboronation .

Advanced: What are the applications of this compound in medicinal chemistry?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.